1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol

Cancer Metastasis EMT Inhibition Head and Neck Cancer

Picrasidine J (CAS 100234-62-6) is the definitive tool compound for anti-metastasis studies in HNSCC. Unlike cytotoxic β-carbolines (Picrasidine I, Harmine), it selectively blocks EMT and migration via KLK-10 downregulation and ERK dephosphorylation without causing cell death—ensuring clean, interpretable data. Supplied as a ≥98% pure yellow powder reference standard, it is essential for in vitro and in vivo metastasis research. Request a quote for bulk or custom packaging.

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
CAS No. 100234-62-6
Cat. No. B012397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol
CAS100234-62-6
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCCC1=NC=C(C2=C1NC3=C2C=CC=C3O)OC
InChIInChI=1S/C14H14N2O2/c1-3-9-14-12(11(18-2)7-15-9)8-5-4-6-10(17)13(8)16-14/h4-7,16-17H,3H2,1-2H3
InChIKeyBKAUNKSTECWQGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Procurement Guide: 1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol (CAS 100234-62-6) – A β-Carboline Alkaloid with Defined Anti-Metastatic Properties


1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol (CAS 100234-62-6), also known as Picrasidine J and 8-Hydroxycrenatine, is a dimeric β-carboline-type alkaloid belonging to the harmala alkaloid class . It is a naturally derived compound, primarily isolated from the bark of *Picrasma quassioides* , with a molecular weight of 242.27 g/mol [1]. Its molecular structure features a 1-ethyl and a 4-methoxy substitution on the pyrido[3,4-b]indole core, with a unique hydroxyl group at the 8-position .

Technical Basis for Not Substituting 1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol with Other β-Carboline Alkaloids


The β-carboline alkaloid class is highly diverse in its biological effects, with small structural variations leading to profound differences in target engagement, mechanism of action, and cellular response. Substituting 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol with a close structural analog like Picrasidine I, Crenatine, or Harmine is scientifically invalid due to the target compound's unique functional profile. Specifically, while many analogs exhibit significant direct cytotoxicity (e.g., Picrasidine I induces cell cycle arrest and apoptosis [1]), the target compound displays a non-cytotoxic anti-metastatic effect at its active concentrations [2]. This functional divergence means an experiment or assay designed to probe the specific pathway of the target compound would yield a false negative or a mechanistically irrelevant result if a generic β-carboline were used instead.

Head-to-Head Quantitative Evidence for Selecting 1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol Over Analogs


Selective Anti-Metastatic Activity Without Cytotoxicity in HNSCC

The compound selectively inhibits cell migration and invasion in head and neck squamous cell carcinoma (HNSCC) without inducing direct cytotoxicity. This functional profile is distinct from closely related β-carboline alkaloids like Picrasidine I, which act via direct cytotoxic mechanisms. At anti-metastatic concentrations (25-100 µM), 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol does not reduce cell viability in Ca9-22 and FaDu HNSCC cell lines, with the exception of a slight reduction in FaDu cells at the highest concentration (100 µM) [1]. In contrast, Picrasidine I demonstrates dose-dependent cytotoxicity in oral squamous cell carcinoma cells at similar concentrations (20-40 µM) [2].

Cancer Metastasis EMT Inhibition Head and Neck Cancer

Specific Downregulation of KLK-10 Protease, a Key HNSCC Metastasis Driver

The compound exerts a targeted molecular effect by reducing the expression of the serine protease kallikrein-10 (KLK-10) in HNSCC cells [1]. KLK-10 is aberrantly expressed and is a known driver of cancer progression and metastasis in head and neck cancers. While other β-carboline alkaloids like Dehydrocrenatidine have been shown to downregulate MMP-2 expression to inhibit migration, the specific targeting of KLK-10 appears to be a distinct molecular signature of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol within this chemical class [2].

Protease Inhibition Tumor Metastasis Target Validation

Potent Inhibition of ERK Phosphorylation at Non-Cytotoxic Doses

1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol suppresses the phosphorylation of extracellular signal-regulated kinase (ERK), a key node in the MAPK signaling pathway, at concentrations (50-100 µM) that do not cause significant cytotoxicity [1]. This is a crucial differentiator from compounds that inhibit ERK signaling as part of a broader cytotoxic mechanism. For example, Picrasidine I induces apoptosis in melanoma cells by activating ERK and JNK pathways, demonstrating a functionally opposite effect on the same signaling node [2].

MAPK Signaling ERK Inhibition Cancer Cell Signaling

Defined Research Applications for 1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol Based on Verified Evidence


Investigating EMT and Cancer Metastasis Independent of Cytotoxicity

This compound is the optimal choice for studies focused on the epithelial-mesenchymal transition (EMT) and metastatic spread in head and neck cancer models. Its ability to upregulate epithelial markers (E-cadherin, ZO-1) and downregulate mesenchymal markers (β-catenin, Snail) without causing direct cell death [1] allows for the clean interrogation of anti-metastatic mechanisms, avoiding the confounding results that would arise from using cytotoxic agents like Picrasidine I or Harmine.

Validating the KLK-10 Protease as a Therapeutic Target in HNSCC

For laboratories seeking to pharmacologically validate KLK-10's role in HNSCC progression, 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol serves as a specific tool compound. Its demonstrated effect on reducing KLK-10 expression [1] provides a distinct molecular mechanism compared to other β-carbolines that target different proteases (e.g., MMP-2 by dehydrocrenatidine), enabling precise target engagement studies.

Dissecting the ERK/MAPK Signaling Axis in Non-Cytotoxic Cell Migration

The compound is uniquely suited for studies that require inhibition of ERK phosphorylation to assess its role in cell motility and invasion, separate from its role in cell survival or apoptosis. Unlike analogs that may activate ERK (Picrasidine I) or inhibit it as part of a general cytotoxic response (Harmine), this compound provides a clean signal for ERK-mediated migration studies [1].

Use as a Reference Standard in Phytochemical and Analytical Studies

As a natural product isolated from *Picrasma quassioides*, this compound is an essential reference standard for phytochemical analysis, quality control of herbal extracts, and chemotaxonomic studies. Its well-defined physical properties (yellow powder appearance, molecular formula C14H14N2O2, molecular weight 242.27 g/mol) and established isolation methods make it a critical material for ensuring analytical accuracy and reproducibility.

Technical Documentation Hub

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